

application of SR 16832 in studying insulin sensitization

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Compound of Interest

Compound Name: SR 16832

Cat. No.: B610965

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Peroxisome proliferator-activated receptor-gamma (PPAR γ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and, most notably, insulin sensitization. Agonists of PPAR γ , such as the thiazolidinedione (TZD) class of drugs, are potent insulin sensitizers used in the treatment of type 2 diabetes. To elucidate the precise mechanisms by which PPAR γ activation leads to improved insulin sensitivity, highly specific and potent antagonists are invaluable research tools. SR16832 is a novel, dual-site covalent inhibitor of PPAR γ that acts at both the orthosteric and allosteric sites of the ligand-binding domain.^{[1][2][3]} This unique mechanism of action makes SR16832 a more effective and complete antagonist than conventional inhibitors like GW9662, which primarily target the orthosteric site.^{[1][2]} By irreversibly blocking PPAR γ activity, SR16832 enables researchers to investigate the direct consequences of PPAR γ inhibition on cellular and systemic insulin signaling, glucose metabolism, and gene expression. These application notes provide detailed protocols for utilizing SR16832 in both in vitro and in vivo models to study the role of PPAR γ in insulin sensitization.

Mechanism of Action of SR16832

SR16832 is a covalent antagonist that irreversibly binds to Cys285 in the orthosteric ligand-binding pocket of PPAR γ .^{[2][3]} Its chemical structure features an extension that also allows it to interact with and block the allosteric binding site. This dual-site inhibition is crucial as some PPAR γ agonists can still activate the receptor through the allosteric site even when the orthosteric site is occupied by a conventional antagonist. SR16832 overcomes this limitation, ensuring a more complete shutdown of PPAR γ -mediated transcriptional activity.^{[1][2]} This makes it a superior tool for dissecting the specific contributions of PPAR γ to various biological processes, including insulin sensitization.

Quantitative Data

The following table summarizes the known inhibitory properties of SR16832.

Parameter	Value	Assay System	Reference
Inhibition of Rosiglitazone-induced Cellular PPAR γ Activation	Complete inhibition at concentrations up to 100 μ M	Gal4-PPAR γ LBD/5xUAS-luciferase reporter assay in HEK293T cells	^[2]
Effect on MRL20-induced Allosteric PPAR γ Activation	Complete abolishment of cellular activation	Gal4-PPAR γ LBD/5xUAS-luciferase reporter assay in HEK293T cells	^[1]
Binding Site	Orthosteric (covalent) and Allosteric	Molecular modeling and biochemical assays	^{[1][2][3]}

Experimental Protocols

Herein, we provide detailed protocols for utilizing SR16832 in key experiments to study its impact on insulin sensitization.

Protocol 1: In Vitro Inhibition of PPAR γ -mediated Gene Expression in Adipocytes

This protocol details the use of SR16832 to block PPAR γ -induced gene expression in a differentiated adipocyte cell line, such as 3T3-L1.

Materials:

- Differentiated 3T3-L1 adipocytes
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- SR16832 (Tocris, MedChemExpress)
- Rosiglitazone (PPAR γ agonist)
- DMSO (vehicle control)
- TRIzol reagent for RNA extraction
- qRT-PCR reagents and primers for PPAR γ target genes (e.g., Adipoq, Slc2a4 (GLUT4), Fabp4)

Procedure:

- Cell Culture and Treatment:
 - Plate differentiated 3T3-L1 adipocytes in 6-well plates.
 - Prepare stock solutions of SR16832 and rosiglitazone in DMSO.
 - Pre-treat the cells with SR16832 (e.g., 1 μ M, 10 μ M) or vehicle (DMSO) for 2 hours.
 - Following pre-treatment, add rosiglitazone (e.g., 1 μ M) or vehicle to the respective wells.
 - Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- RNA Extraction and qRT-PCR:

- After incubation, wash the cells with PBS and lyse them using TRIzol reagent.
- Extract total RNA according to the manufacturer's protocol.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of PPAR γ target genes. Normalize the expression to a housekeeping gene (e.g., Actb).

Expected Outcome:

Treatment with rosiglitazone should significantly increase the expression of PPAR γ target genes. Pre-treatment with SR16832 is expected to dose-dependently block this rosiglitazone-induced gene expression, demonstrating its efficacy as a PPAR γ antagonist in a cellular context.

Protocol 2: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol describes how to use SR16832 to investigate the role of PPAR γ in insulin-stimulated glucose uptake using the fluorescent glucose analog 2-NBDG.

Materials:

- Differentiated 3T3-L1 adipocytes
- Krebs-Ringer-HEPES (KRH) buffer
- Insulin
- SR16832
- Rosiglitazone
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- Fluorescence plate reader

Procedure:

- Cell Culture and Pre-treatment:
 - Plate differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate.
 - Treat the cells with SR16832 (e.g., 10 μ M) and/or rosiglitazone (e.g., 1 μ M) for 24-48 hours.
- Insulin Stimulation and Glucose Uptake:
 - Wash the cells twice with KRH buffer.
 - Starve the cells in KRH buffer for 2 hours.
 - Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.
 - Add 2-NBDG (e.g., 50 μ M) to each well and incubate for 30 minutes.
- Measurement:
 - Wash the cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.
 - Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).

Expected Outcome:

Insulin stimulation should increase glucose uptake, which is potentiated by rosiglitazone treatment. SR16832 treatment is expected to blunt the potentiating effect of rosiglitazone on insulin-stimulated glucose uptake, indicating that this effect is PPAR γ -dependent.

Protocol 3: In Vivo Glucose Tolerance Test (GTT) in a Mouse Model of Insulin Resistance

This protocol outlines the use of SR16832 in a diet-induced obesity mouse model to assess the role of PPAR γ in systemic glucose homeostasis.

Materials:

- Male C57BL/6J mice on a high-fat diet (HFD) for 12-16 weeks
- SR16832
- Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Glucose solution (20% w/v in sterile saline)
- Glucometer and test strips

Procedure:

- Animal Dosing:
 - Acclimatize HFD-fed mice to handling.
 - Administer SR16832 (e.g., 10-30 mg/kg) or vehicle via intraperitoneal (IP) injection or oral gavage daily for a predetermined period (e.g., 7-14 days).
- Glucose Tolerance Test:
 - Fast the mice for 6 hours.
 - Measure baseline blood glucose (t=0) from a tail snip.
 - Administer a glucose bolus (2 g/kg) via IP injection.
 - Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

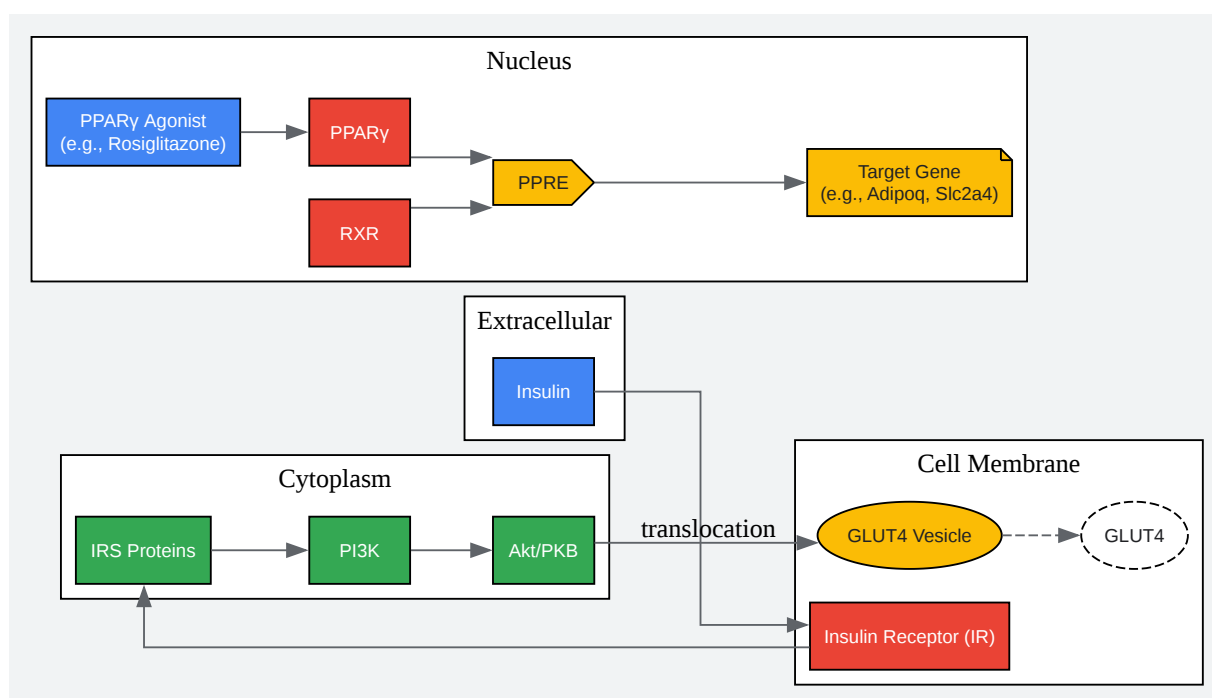
Expected Outcome:

HFD-fed mice will exhibit impaired glucose tolerance. If basal PPAR γ activity contributes to maintaining a degree of insulin sensitivity in this model, treatment with SR16832 may exacerbate glucose intolerance. Conversely, if the primary effect of PPAR γ in this context is detrimental (e.g., promoting adiposity-related inflammation), its inhibition might have complex

effects. This experiment will help delineate the in vivo role of PPAR γ in a state of insulin resistance.

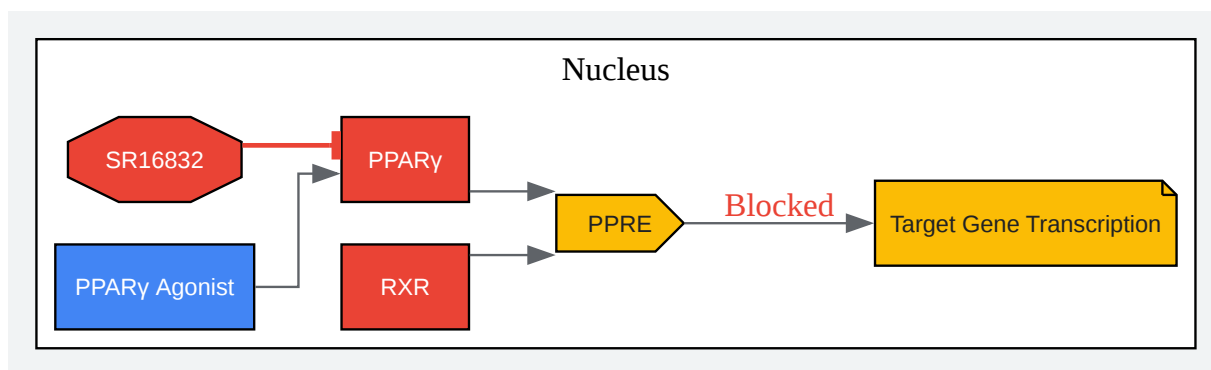
Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described.



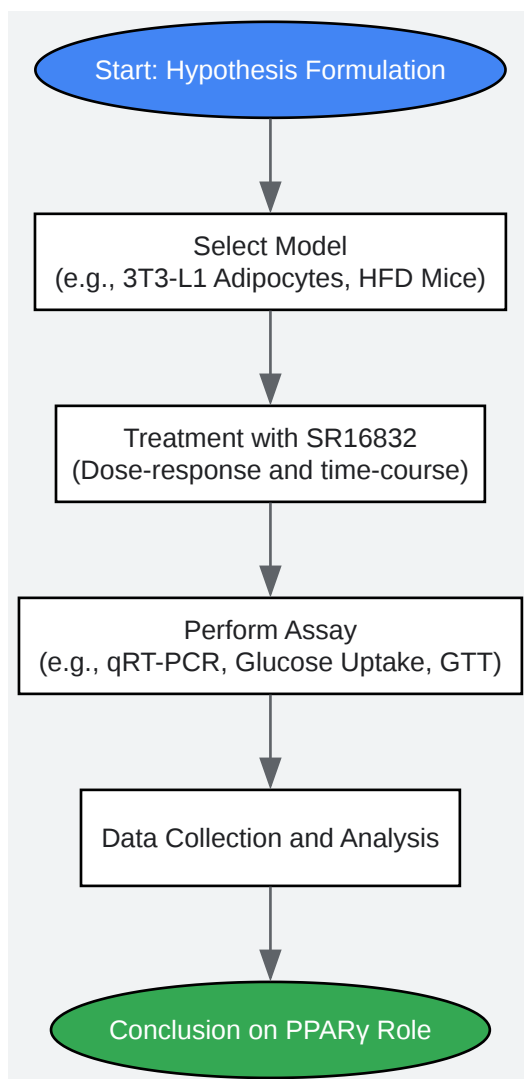
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Caption: Canonical PPAR γ and Insulin Signaling Pathways.



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Caption: Inhibition of PPARγ Signaling by SR16832.



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